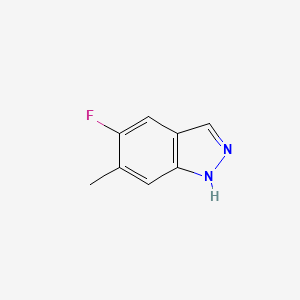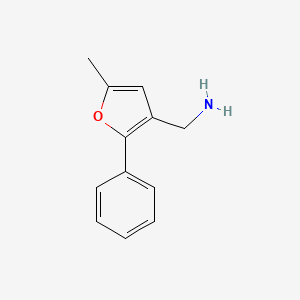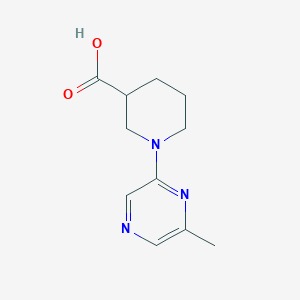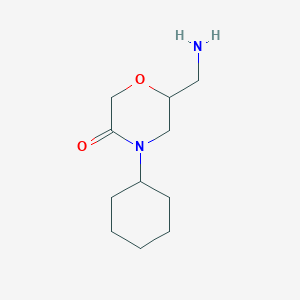
4-(3-Chlorophenyl)-2-methyl-1-butene
Descripción general
Descripción
4-(3-Chlorophenyl)-2-methyl-1-butene (CMB) is a chlorinated alkyl compound that has been studied extensively for its potential use in various scientific research applications. CMB has unique chemical properties that make it a valuable compound for use in laboratory experiments. It is also used as an intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Reactivity
- Electrochemical Preparation and Reactions : A study by Uneyama et al. (1983) demonstrates the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, leading to the selective preparation of chlorinated butene derivatives. This research highlights an efficient method for synthesizing functionally rich intermediates under mild conditions, which could be pivotal for pharmaceutical and material science applications Uneyama, Hasegawa, Kawafuchi, & Torii, 1983.
Photogeneration and Reactivity of Aryl Cations
- Photogeneration and Reactivity : Protti et al. (2004) explored the photogeneration and reactivity of 4-chlorophenol and 4-chloroanisole in various solvents, leading to the formation of arylated products via the interaction with pi nucleophiles. This study provides insights into the generation and application of aryl cations in organic synthesis, useful for constructing complex molecular architectures Protti, Fagnoni, Mella, & Albini, 2004.
Electrocatalytic Reduction and CO2 Utilization
- Electrocatalytic Coupling Reactions : Research by Bringmann and Dinjus (2001) on the electrocatalytic reductive coupling of alkenes with CO2 has shown the potential for synthesizing carboxylic acids from simple alkenes, including propene and 1-butene. This work is significant for developing sustainable methodologies for chemical synthesis, utilizing CO2 as a carbon source Bringmann & Dinjus, 2001.
Sunlight Photocatalysis
- Photocatalytic Activity of CuS Nanoparticles : A study by Nethravathi et al. (2019) on the microwave-assisted synthesis of porous aggregates of CuS nanoparticles demonstrates their application in photocatalytic degradation of organic pollutants under natural sunlight. This research contributes to the development of efficient and sustainable photocatalysts for environmental remediation Nethravathi, R.R., Rajamathi, & Rajamathi, 2019.
Propiedades
IUPAC Name |
1-chloro-3-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUWHKZHDXKRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641113 | |
| Record name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-08-0 | |
| Record name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614061.png)



![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1614070.png)


